Belvarafenib - 1446113-23-0

Belvarafenib

Catalog Number: EVT-261315
CAS Number: 1446113-23-0
Molecular Formula: C23H16ClFN6OS
Molecular Weight: 478.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Belvarafenib (HM95573/GDC-5573) is a potent and selective type II pan-RAF kinase inhibitor. [, , , , , ] Unlike first-generation RAF inhibitors that primarily target BRAF V600 mutants, Belvarafenib inhibits the activity of multiple forms of RAF, including BRAF (wild-type and V600 mutants), CRAF, and ARAF. [, , , ] This broader inhibitory profile makes it a promising therapeutic candidate for various cancers driven by mutations in the RAS/RAF pathway, including those with intrinsic or acquired resistance to first-generation RAF inhibitors. [, , , ]

Future Directions
  • Overcoming Resistance: Further research is needed to understand and overcome resistance mechanisms to Belvarafenib, including the role of ARAF and MEK1 mutations. [, , ] Strategies to circumvent resistance may involve combining Belvarafenib with other targeted therapies or immunotherapies. [, , ]
  • Expanding Clinical Applications: Ongoing and future clinical trials will further evaluate the safety and efficacy of Belvarafenib in various cancer types, potentially leading to its approval for a broader range of indications. [, , ]
  • Investigating Combination Therapies: Combining Belvarafenib with other targeted therapies, such as MEK inhibitors, CDK4/6 inhibitors, or immune checkpoint inhibitors, holds promise for enhancing its efficacy and addressing unmet medical needs in cancer treatment. [, , ]
  • Optimizing Treatment Strategies: Further research is needed to determine optimal dosing strategies, treatment durations, and patient selection criteria to maximize Belvarafenib's therapeutic benefit while minimizing potential side effects. []

Relevance: Cobimetinib's relevance to Belvarafenib stems from their frequent pairing in preclinical and clinical trials for treating cancers with RAS pathway mutations. [] While both compounds target the MAPK pathway, they do so through different mechanisms, making their combination particularly effective.

Vemurafenib

Compound Description: Vemurafenib is a BRAF mutant selective inhibitor. [] It specifically targets the BRAF V600E mutation and has demonstrated efficacy in treating melanomas carrying this mutation. []

Relevance: Vemurafenib, unlike the pan-RAF inhibitor Belvarafenib, exhibits limited efficacy against cancers with NRAS or KRAS mutations. [] This distinction highlights Belvarafenib's potential as a broader-spectrum therapeutic agent for cancers driven by various RAS/RAF pathway mutations.

Dabrafenib

Compound Description: Similar to Vemurafenib, Dabrafenib is another BRAF mutant selective inhibitor. [] It shows activity against melanomas with the BRAF V600E mutation but demonstrates limitations in targeting cancers with other RAS or RAF mutations. []

Relevance: Dabrafenib's restricted activity against specific BRAF mutations contrasts with Belvarafenib's broader inhibitory profile across RAF isoforms. [] This difference positions Belvarafenib as a potentially more versatile treatment option for cancers driven by diverse RAF mutations.

Encorafenib

Compound Description: Encorafenib belongs to the first-generation class of BRAF inhibitors, specifically targeting BRAF V600 mutants. [, ] While effective against melanomas with this specific mutation, its clinical application faces limitations due to intrinsic and acquired drug resistance. []

Relevance: Similar to Vemurafenib and Dabrafenib, Encorafenib's specificity towards BRAF V600 mutations contrasts with Belvarafenib's broader pan-RAF inhibitory activity. [] This difference underscores the need for alternative RAF inhibitors like Belvarafenib to address the limitations of first-generation BRAF inhibitors and target a wider range of RAF mutations.

LY3009120

Compound Description: LY3009120 is a third-generation pan-RAF inhibitor, demonstrating activity against various RAF isoforms, including BRAF V600E and CRAF R391W. [] It binds to KRAS G12C-primed BRAF and CRAF, inhibiting their dimerization and downstream ERK phosphorylation. []

Relevance: LY3009120 shares a similar mechanism of action with Belvarafenib, acting as a pan-RAF inhibitor. [] Both compounds showcase the potential of this class of drugs in overcoming the limitations of first-generation RAF inhibitors and targeting a wider spectrum of RAF mutations in cancers.

LXH254

Compound Description: LXH254 represents another third-generation pan-RAF inhibitor with activity against various RAF isoforms. [] It exhibits similar binding properties to LY3009120, targeting KRAS G12C-primed BRAF and CRAF, inhibiting dimerization, and ultimately blocking downstream ERK phosphorylation. []

Relevance: LXH254's classification as a third-generation pan-RAF inhibitor aligns it with Belvarafenib in terms of their broader RAF inhibitory profiles. [] Both compounds showcase the potential of targeting multiple RAF isoforms, offering therapeutic opportunities for cancers with diverse RAF mutations.

Relevance: Despite both being classified as type II RAF inhibitors, Naphorafenib and Belvarafenib exhibit differences in their cell line targeting preferences. [] This distinction highlights the importance of continued research into various RAF inhibitors, even within the same class, to optimize treatment strategies based on specific cancer cell characteristics.

Day101

Compound Description: Day101, also known as bemcentinib, is a type II RAF inhibitor that demonstrates activity against multiple RAF isoforms while minimizing paradoxical activation. [] It effectively inhibits tumor cell growth and overcomes limited responses observed with first-generation RAF inhibitors. []

Relevance: Day101 shares its classification as a type II RAF inhibitor with Belvarafenib, indicating similar mechanisms of action and the potential to overcome limitations associated with first-generation RAF inhibitors. [] Both compounds represent promising candidates for treating cancers with diverse RAF mutations, offering broader target coverage compared to their predecessors.

Source and Classification

Belvarafenib is classified as a type II RAF inhibitor, which distinguishes it from type I inhibitors based on its binding mechanism and selectivity towards different RAF isoforms. It has been developed through extensive research into the structural biology of RAF kinases, focusing on their role in oncogenic signaling pathways. The compound is synthesized for use in clinical settings, particularly targeting tumors with specific genetic alterations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Belvarafenib involves multiple steps that typically include:

  1. Preparation of Key Intermediates: The synthesis begins with the formation of key intermediates that serve as building blocks for the final structure.
  2. Coupling Reactions: Various coupling reactions are employed to link these intermediates, often using coupling agents to facilitate bond formation.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product from by-products.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity.

These methods ensure that Belvarafenib is produced with high specificity and efficacy for its intended biological targets.

Molecular Structure Analysis

Structure and Data

Belvarafenib's molecular structure can be described by its specific arrangement of atoms and functional groups. The compound features a core structure that allows it to interact selectively with the BRAF kinase.

  • Molecular Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: 288.75 g/mol
  • Key Functional Groups: The presence of nitrogen-containing groups contributes to its binding affinity for BRAF.

The three-dimensional conformation of Belvarafenib allows it to fit into the active site of the BRAF kinase, inhibiting its activity effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Belvarafenib primarily functions through competitive inhibition of BRAF kinase activity. Upon binding to the active site, it prevents ATP from engaging with the kinase, thus blocking downstream signaling pathways crucial for cancer cell survival.

  • Inhibition Mechanism: The binding alters the conformation of BRAF, stabilizing an inactive form that cannot phosphorylate its substrates.
  • Selectivity: Studies have shown that Belvarafenib exhibits higher potency against dimeric forms of BRAF compared to monomeric forms, highlighting its selective inhibition profile.
Mechanism of Action

Process and Data

Belvarafenib's mechanism of action involves several steps:

  1. Binding: The compound binds to the ATP-binding site of BRAF.
  2. Conformational Change: This binding induces a conformational change in BRAF that stabilizes it in an inactive state.
  3. Signal Disruption: As a result, downstream signaling through the MEK/ERK pathway is inhibited, leading to reduced cell proliferation and survival.

Experimental data indicate that Belvarafenib effectively reduces tumor growth in models harboring BRAF mutations by disrupting these critical signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's formulation and delivery methods in therapeutic applications.

Applications

Scientific Uses

Belvarafenib is primarily investigated for its potential in treating cancers driven by BRAF mutations, particularly melanoma. Its applications include:

  • Clinical Trials: Currently undergoing various clinical trials assessing its efficacy and safety in patients with advanced melanoma and other cancers harboring BRAF mutations.
  • Combination Therapies: Research is ongoing into its use in combination with other targeted therapies or immunotherapies to enhance treatment outcomes.
  • Biomarker Studies: Used as part of biomarker-driven approaches to identify patients who would benefit most from RAF inhibition.

Belvarafenib represents a significant advancement in targeted cancer therapy, offering hope for improved outcomes in patients with specific genetic profiles associated with aggressive tumors.

Properties

CAS Number

1446113-23-0

Product Name

Belvarafenib

IUPAC Name

4-amino-N-[1-(3-chloro-2-fluoroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Molecular Formula

C23H16ClFN6OS

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C23H16ClFN6OS/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29)

InChI Key

KVCQTKNUUQOELD-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N

Solubility

Soluble in DMSO

Synonyms

Belvarafenib; GDC-5573; GDC5573; GDC 5573; HM95573; HM 95573; HM-95573; RG6185; RG-6185; RG 6185;

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.